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molecular formula C16H13NO2 B8638251 5-Phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 55507-10-3

5-Phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No. B8638251
M. Wt: 251.28 g/mol
InChI Key: MSIUONOOULABIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001244

Procedure details

Substitution of an equivalent quantity of 6,7-methylenedioxy-1-phenyl-3,4-dihydroisoquinoline or 6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline for the substituted 3,4-dihydroisoquinoline called for in the first paragraph of this example and substantial repetition of the procedure there detailed affords 6,7-methylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, melting at about 94°-96°C., or 6,7-ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, melting at about 89°-91°C., respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted 3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:13][C:12]2[CH:11]=[C:10]3[C:5]([CH2:6][CH2:7][N:8]=[C:9]3[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:4][C:3]=2[O:2]1.[CH2:20]1[CH2:33][O:32][C:31]2[CH:30]=[C:29]3[C:24]([CH2:25][CH2:26][N:27]=[C:28]3[C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)=[CH:23][C:22]=2[O:21]1>>[CH2:1]1[O:13][C:12]2[CH:11]=[C:10]3[C:5]([CH2:6][CH2:7][NH:8][CH:9]3[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)=[CH:4][C:3]=2[O:2]1.[CH2:20]1[CH2:33][O:32][C:31]2[CH:30]=[C:29]3[C:24]([CH2:25][CH2:26][NH:27][CH:28]3[C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=3)=[CH:23][C:22]=2[O:21]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C3CCN=C(C3=CC2O1)C1=CC=CC=C1
Step Two
Name
6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C3CCN=C(C3=CC2OC1)C1=CC=CC=C1
Step Three
Name
substituted 3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C3CCNC(C3=CC2O1)C1=CC=CC=C1
Name
Type
product
Smiles
C1OC=2C=C3CCNC(C3=CC2OC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001244

Procedure details

Substitution of an equivalent quantity of 6,7-methylenedioxy-1-phenyl-3,4-dihydroisoquinoline or 6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline for the substituted 3,4-dihydroisoquinoline called for in the first paragraph of this example and substantial repetition of the procedure there detailed affords 6,7-methylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, melting at about 94°-96°C., or 6,7-ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, melting at about 89°-91°C., respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted 3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:13][C:12]2[CH:11]=[C:10]3[C:5]([CH2:6][CH2:7][N:8]=[C:9]3[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:4][C:3]=2[O:2]1.[CH2:20]1[CH2:33][O:32][C:31]2[CH:30]=[C:29]3[C:24]([CH2:25][CH2:26][N:27]=[C:28]3[C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)=[CH:23][C:22]=2[O:21]1>>[CH2:1]1[O:13][C:12]2[CH:11]=[C:10]3[C:5]([CH2:6][CH2:7][NH:8][CH:9]3[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)=[CH:4][C:3]=2[O:2]1.[CH2:20]1[CH2:33][O:32][C:31]2[CH:30]=[C:29]3[C:24]([CH2:25][CH2:26][NH:27][CH:28]3[C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=3)=[CH:23][C:22]=2[O:21]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C3CCN=C(C3=CC2O1)C1=CC=CC=C1
Step Two
Name
6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C3CCN=C(C3=CC2OC1)C1=CC=CC=C1
Step Three
Name
substituted 3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C3CCNC(C3=CC2O1)C1=CC=CC=C1
Name
Type
product
Smiles
C1OC=2C=C3CCNC(C3=CC2OC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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